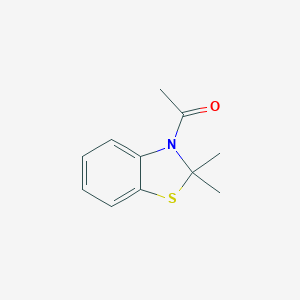

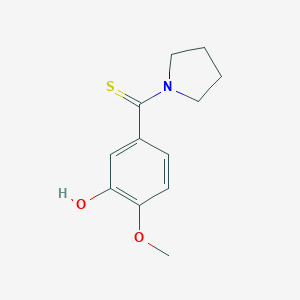

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

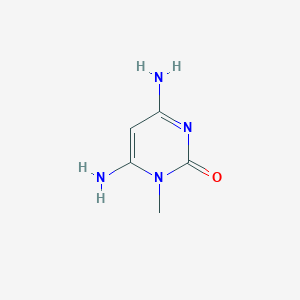

“(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone” is a compound with the molecular formula C12H15NO3 . It belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives .

Synthesis Analysis

The compound was synthesized using a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′, N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine. The mixture was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. After the reaction was completed, the mixture was diluted with brine and then extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The compound was separated by silica-gel column chromatography with an ethyl acetate–petroleum ether gradient solvent system. The target product was obtained as a white solid .Molecular Structure Analysis

The crystal structure of the compound is monoclinic, with a space group of P21/c. The unit cell parameters are a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)°. The volume of the unit cell is 1079.87(6) Å3, and it contains four formula units .Physical And Chemical Properties Analysis

The compound forms colorless block crystals. The crystal structure was solved using the Bruker SAINT software, and all hydrogen atoms were treated as riding atoms, with their positions idealized and their Uiso values set to 1.2 times the Ueq of their respective parent atoms .Applications De Recherche Scientifique

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione has shown promising results in various scientific research applications. It has been studied for its potential use in developing new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antioxidant and anti-inflammatory properties, which can be useful in preventing and treating oxidative stress-related diseases.

Mécanisme D'action

Target of Action

The primary targets of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione are currently unknown. This compound is a newly synthesized derivative of the class of phenyl(pyrrolidin-1-yl)methanone

Mode of Action

It’s known that pyrrolidine derivatives, a core structure in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

As a newly synthesized compound, further studies are required to elucidate its biochemical interactions .

Result of Action

The molecular and cellular effects of this compound are currently unknown. As a newly synthesized compound, its effects at the molecular and cellular levels are subjects of ongoing research .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. However, one limitation is that this compound is not very well studied in humans, and its safety and toxicity profile are not fully understood.

Orientations Futures

There are several future directions for research on (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use as a dietary supplement to prevent and treat oxidative stress-related diseases. Future studies should focus on determining the optimal dosage and duration of this compound supplementation. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.

Conclusion:

In conclusion, this compound is a thioester derivative of 4-hydroxy-3-methoxyphenylalanine that has shown promising results in various scientific research applications. It has potential applications in developing new drugs for the treatment of various diseases, as well as in preventing and treating oxidative stress-related diseases. This compound has various biochemical and physiological effects and is stable and soluble in water, making it easy to handle and administer in lab experiments. However, further studies are needed to fully understand the safety, efficacy, and mechanism of action of this compound.

Méthodes De Synthèse

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione can be synthesized by reacting 4-hydroxy-3-methoxyphenylalanine ((3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethioneA) with thionyl chloride and pyrrolidine. The reaction yields this compound as a white crystalline solid with a melting point of 153-154°C. The purity of the synthesized this compound can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propriétés

IUPAC Name |

(3-hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-15-11-5-4-9(8-10(11)14)12(16)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGWRASAQXVHER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=S)N2CCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351180.png)

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B351194.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B351198.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzenesulfonamide](/img/structure/B351200.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B351203.png)

![2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B351248.png)

![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)